4-tert-Butylbenzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of 4-tert-Butylbenzaldehyde and related compounds has been explored through various methodologies. For instance, a short synthesis route has been developed for tert-butyl-hydroxylated derivatives, utilizing the HBr-DMSO system as an effective oxidant, achieving an overall yield of 45% through a four-step process starting from 2-tert-butyl-p-cresol (Inagaki, Matsumoto, & Tsuri, 2003). Additionally, investigations into the electro-methoxylation reactions of related compounds in methanol have provided insights into the chemical behavior and potential synthesis pathways for 4-tert-Butylbenzaldehyde derivatives (Nematollahi & Golabi, 2000).
Molecular Structure Analysis
The molecular structure of 4-tert-Butylbenzaldehyde and its derivatives has been analyzed through various studies. Schiff bases derived from 4,6-di-tert-butyl-2,3-dihydroxybenzaldehyde with diamines exhibit interesting tautomeric forms and are influenced by intermolecular hydrogen bonding, providing insights into the structural versatility and reactivity of these compounds (Arsenyev et al., 2013).
Chemical Reactions and Properties
4-tert-Butylbenzaldehyde participates in various chemical reactions, highlighting its reactivity and utility in organic synthesis. For example, N-tert-butanesulfinyl imines, derived from aldehydes including 4-tert-Butylbenzaldehyde, serve as versatile intermediates for the asymmetric synthesis of amines, showcasing the compound's role in facilitating the synthesis of enantioenriched amines (Ellman, Owens, & Tang, 2002).
Physical Properties Analysis
The study of physical properties such as vapor pressure and thermophysical characteristics of 4-tert-Butylbenzaldehyde contributes to a deeper understanding of its behavior in various conditions. Measurements and correlation studies have been conducted to determine these properties, offering valuable data for its application in industrial processes (Kosuru et al., 2019).
Chemical Properties Analysis
Investigations into the chemical properties of 4-tert-Butylbenzaldehyde reveal its potential in selective oxidation reactions. For instance, selective oxidation of 4-tert-butyltoluene to 4-tert-butylbenzaldehyde using aqueous hydrogen peroxide and Co/MCM-41 catalysts under mild conditions has demonstrated reasonable selectivity and conversion rates, highlighting the compound's utility in producing valuable derivatives (Li et al., 2007).
Scientific Research Applications
Phase Equilibria and Thermophysical Properties
4-tert-Butylbenzaldehyde is utilized in the measurement and correlation of phase equilibria and thermophysical properties. Kosuru et al. (2019) studied its vapor pressure data and thermophysical properties, such as refractive index, density, viscosity, and surface tension at different temperatures. This research is significant in the manufacturing of fragrances and agricultural chemicals (Kosuru et al., 2019).
Catalytic Oxidation
The compound plays a role in the catalytic oxidation processes. For example, van de Water et al. (2007) explored its partial oxidation to 4-tert-butylbenzaldehyde by hydrogen peroxide in glacial acetic acid, catalyzed by bromide ions combined with cobalt(II) acetate or cerium(III) acetate (van de Water et al., 2007).
Electro-Methoxylation Reaction
In electrochemical studies, Nematollahi and Golabi (2000) investigated the electrochemical oxidation of 4-tert-butylcatechol in methanol, highlighting its relevance in the electro-methoxylation reaction (Nematollahi & Golabi, 2000).
Synthesis Processes
4-tert-Butylbenzaldehyde is essential in various synthesis processes. Inagaki et al. (2003) developed a synthesis of tert-butyl-hydroxylated S-2474, highlighting the role of 4-tert-butylbenzaldehyde in synthesizing complex organic compounds (Inagaki et al., 2003).
Selective Oxidation Over Catalysts
Li et al. (2007) reported the selective oxidation of 4-tert-butyltoluene to 4-tert-butylbenzaldehyde using aqueous hydrogen peroxide as an oxidant and Co/MCM-41 as the catalyst (Li et al., 2007).
Interfacial Activity Studies
The interfacial activity of 2-hydroxy-5-tert-butylbenzaldehyde oxime was studied by Wiśniewski and Szymanowski (1994) in systems containing mixed diluents like toluene and octane (Wiśniewski & Szymanowski, 1994).
Inhibition Studies
Amin and Beattie (2003) explored the inhibition in the hydrogen peroxide oxidation of 4-tert-butyltoluene to 4-tert-butylbenzaldhyde, an essential fragrance intermediate (Amin & Beattie, 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-tert-butylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-11(2,3)10-6-4-9(8-12)5-7-10/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXINXDGSUFPNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6027343 | |
Record name | 4-tert-Butylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6027343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butylbenzaldehyde | |
CAS RN |
939-97-9 | |
Record name | 4-tert-Butylbenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=939-97-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-tert-Butylbenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939979 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzaldehyde, 4-(1,1-dimethylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-tert-Butylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6027343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-tert-butylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.152 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-TERT-BUTYLBENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXF0QY8503 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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